molecular formula C14H10FN3O B2411240 1H-1,3-Benzimidazole-6-carboxamide, N-(3-fluorophenyl)- CAS No. 851171-65-8

1H-1,3-Benzimidazole-6-carboxamide, N-(3-fluorophenyl)-

Cat. No.: B2411240
CAS No.: 851171-65-8
M. Wt: 255.252
InChI Key: HVVOJLSCVNZOND-UHFFFAOYSA-N
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Description

“1H-1,3-Benzimidazole-6-carboxamide, N-(3-fluorophenyl)-” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

While specific synthesis methods for “1H-1,3-Benzimidazole-6-carboxamide, N-(3-fluorophenyl)-” were not found, benzimidazole derivatives in general can be synthesized in a multistep process . For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Some derivatives of 1H-benzimidazole-carboxamide exhibit significant antimicrobial activities. For instance, Göker et al. (2001) synthesized derivatives that showed promising activity against Candida albicans (Göker et al., 2001).
  • Another study by Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and reported notable antimicrobial and antioxidant activities (Sindhe et al., 2016).
  • Özden et al. (2011) explored the synthesis of new 1H‐benzimidazole‐2‐carboxamido derivatives, finding that they were more active against bacteria than fungi (Özden et al., 2011).

Poly(ADP-Ribose) Polymerase Inhibition

  • Penning et al. (2010) developed benzimidazole carboxamide derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), demonstrating significant potential in cancer treatment (Penning et al., 2010).

Structural Characterization and Antituberculosis Application

  • Richter et al. (2022) conducted a study on the crystal structure and antimycobacterial properties of a benzimidazole analogue, suggesting its potential application in antituberculosis drug development (Richter et al., 2022).

Cytotoxic and Antioxidant Activities

  • The cytotoxic and antioxidant properties of certain benzimidazole derivatives were explored by Kolanpaka and Gade (2015), indicating their potential in developing cancer therapies (Kolanpaka & Gade, 2015).

Synthesis and Biological Activity

  • Patil et al. (2015) synthesized novel benzimidazole derivatives with promising antibacterial activities, highlighting their potential in addressing bacterial infections (Patil et al., 2015).

Properties

IUPAC Name

N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOJLSCVNZOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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